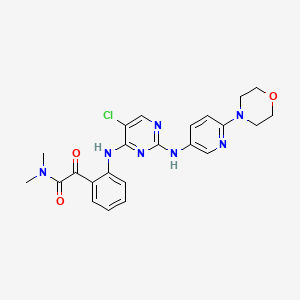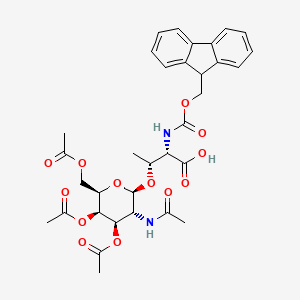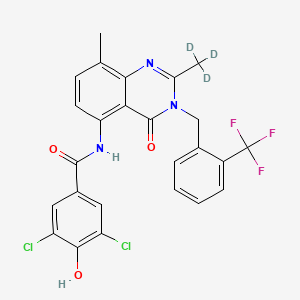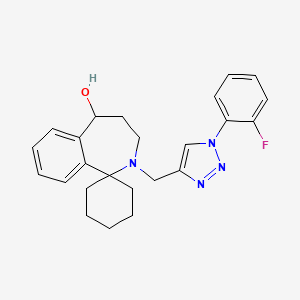
Parp1-IN-17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Parp1-IN-17 is a selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in various cellular processes, including DNA repair, transcriptional regulation, and cell death. PARP1 inhibitors have gained significant attention in recent years due to their potential therapeutic applications, particularly in cancer treatment. This compound is designed to selectively inhibit PARP1, thereby enhancing the efficacy of DNA-damaging agents and providing a targeted approach to cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Parp1-IN-17 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsCommon reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the compound. This process often requires the use of advanced equipment and techniques, such as continuous flow reactors and automated purification systems, to ensure efficient and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions: Parp1-IN-17 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome and the quality of the final product .
Major Products: The major products formed from these reactions are intermediates and derivatives of this compound, which are further processed to obtain the final compound. These products are characterized and purified using techniques such as chromatography and spectroscopy to ensure their identity and purity .
Aplicaciones Científicas De Investigación
Parp1-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the mechanisms of PARP1 inhibition and its effects on cellular processes. In biology, this compound is employed to investigate the role of PARP1 in DNA repair, transcriptional regulation, and cell death. In medicine, it is being explored as a potential therapeutic agent for the treatment of various cancers, particularly those with defects in DNA repair pathways .
Mecanismo De Acción
Parp1-IN-17 exerts its effects by selectively inhibiting the catalytic activity of PARP1. This inhibition prevents the poly (ADP-ribosyl)ation of target proteins, thereby disrupting the DNA repair process and leading to the accumulation of DNA damage. The molecular targets of this compound include the catalytic domain of PARP1 and other proteins involved in the DNA damage response pathway .
Comparación Con Compuestos Similares
Parp1-IN-17 is unique among PARP1 inhibitors due to its high selectivity and potency. Similar compounds include olaparib, rucaparib, niraparib, and talazoparib, which are also PARP inhibitors but may have different selectivity profiles and clinical applications. This compound’s selectivity for PARP1 over other PARP family members makes it a promising candidate for targeted cancer therapy .
Propiedades
Fórmula molecular |
C24H27FN4O |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
2-[[1-(2-fluorophenyl)triazol-4-yl]methyl]spiro[4,5-dihydro-3H-2-benzazepine-1,1'-cyclohexane]-5-ol |
InChI |
InChI=1S/C24H27FN4O/c25-21-10-4-5-11-22(21)29-17-18(26-27-29)16-28-15-12-23(30)19-8-2-3-9-20(19)24(28)13-6-1-7-14-24/h2-5,8-11,17,23,30H,1,6-7,12-16H2 |
Clave InChI |
SVHPOLAJUBAEQU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)C3=CC=CC=C3C(CCN2CC4=CN(N=N4)C5=CC=CC=C5F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



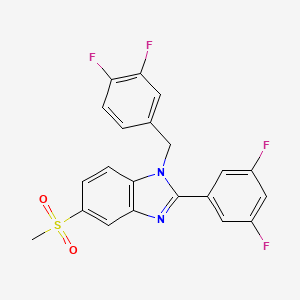
![N-[(3-bromophenyl)-dimethoxyphosphorylmethyl]-4-(4,5-diphenyl-1H-imidazol-2-yl)aniline](/img/structure/B15138699.png)

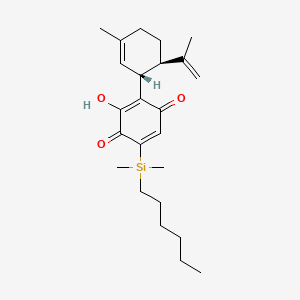

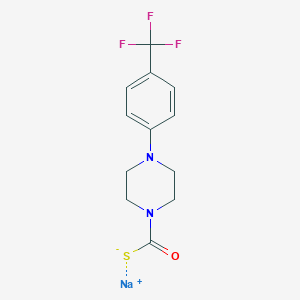
![potassium;4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate](/img/structure/B15138730.png)
![(2R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15138733.png)
![1-[6-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E,3Z)-3-[3-methyl-5-sulfo-3-(4-sulfobutyl)-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]indol-1-ium-5-sulfonate](/img/structure/B15138735.png)
